molecular formula C16H18ClNO3 B12297002 7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one;hydrochloride CAS No. 881387-66-2

7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one;hydrochloride

Cat. No.: B12297002
CAS No.: 881387-66-2
M. Wt: 307.77 g/mol
InChI Key: JPRBPJKEDQRZIX-IEVOETTMSA-N
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Description

The compound 7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one;hydrochloride is a complex organic molecule that features a bicyclic azabicyclo[321]octane scaffold linked to a chromen-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one;hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereoselective formation of the bicyclic scaffold from acyclic starting materials or through desymmetrization processes starting from achiral tropinone derivatives . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity. The specific conditions would depend on the desired scale and the availability of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one;hydrochloride: can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions would vary depending on the specific reaction being carried out.

Major Products

The major products formed from these reactions would depend on the specific functional groups being targeted. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one;hydrochloride: has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other members of the azabicyclo[3.2.1]octane family, such as:

  • (1S,5R)-8-Azabicyclo[3.2.1]octan-3-one hydrochloride
  • 2-Azabicyclo[3.2.1]octane derivatives

Uniqueness

The uniqueness of 7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one;hydrochloride lies in its combination of the azabicyclo[3.2.1]octane scaffold with the chromen-2-one moiety. This unique structure imparts specific properties that can be exploited in various applications, making it distinct from other similar compounds .

Properties

CAS No.

881387-66-2

Molecular Formula

C16H18ClNO3

Molecular Weight

307.77 g/mol

IUPAC Name

7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one;hydrochloride

InChI

InChI=1S/C16H17NO3.ClH/c18-16-6-2-10-1-5-13(9-15(10)20-16)19-14-7-11-3-4-12(8-14)17-11;/h1-2,5-6,9,11-12,14,17H,3-4,7-8H2;1H/t11-,12+,14?;

InChI Key

JPRBPJKEDQRZIX-IEVOETTMSA-N

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)OC3=CC4=C(C=C3)C=CC(=O)O4.Cl

Canonical SMILES

C1CC2CC(CC1N2)OC3=CC4=C(C=C3)C=CC(=O)O4.Cl

Origin of Product

United States

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